molecular formula C40H36CrN8NaO12S2 B13753803 Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate

Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate

Cat. No.: B13753803
M. Wt: 959.9 g/mol
InChI Key: JIVQGUATVKOYCG-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate is a complex organic compound that features a chromium ion coordinated with a sodium ion and a diazenyl-substituted naphthalenolate ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate typically involves the diazotization of an amine precursor followed by coupling with a naphthalenolate derivative. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature, pH, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chromium ion or the diazenyl group, resulting in reduced chromium species or amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalenolate or diazenyl moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products

The major products of these reactions include oxidized or reduced derivatives of the original compound, as well as substituted naphthalenolate or diazenyl derivatives.

Scientific Research Applications

Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a diagnostic agent.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate involves its interaction with molecular targets such as enzymes and receptors. The chromium ion can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The diazenyl group can undergo redox reactions, affecting the compound’s overall behavior and interactions.

Comparison with Similar Compounds

Similar Compounds

  • Chromium(3+) sodium 1-[(E)-(4-nitro-2-oxidophenyl)diazenyl]-2-naphthalenolate
  • Chromium(3+) sodium 1-[(E)-(5-chloro-2-oxidophenyl)diazenyl]-2-naphthalenolate

Uniqueness

Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate is unique due to its specific substitution pattern on the naphthalenolate and diazenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C40H36CrN8NaO12S2

Molecular Weight

959.9 g/mol

IUPAC Name

sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate

InChI

InChI=1S/2C20H20N4O6S.Cr.Na/c2*1-3-21-31(28,29)13-8-10-16(25)15(11-13)23-24-19-17(26)9-7-12-5-4-6-14(18(12)19)22-20(27)30-2;;/h2*4-11,21,25-26H,3H2,1-2H3,(H,22,27);;/q;;+3;+1/p-4

InChI Key

JIVQGUATVKOYCG-UHFFFAOYSA-J

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)[O-])N=NC2=C(C=CC3=C2C(=CC=C3)NC(=O)OC)[O-].CCNS(=O)(=O)C1=CC(=C(C=C1)[O-])N=NC2=C(C=CC3=C2C(=CC=C3)NC(=O)OC)[O-].[Na+].[Cr+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.